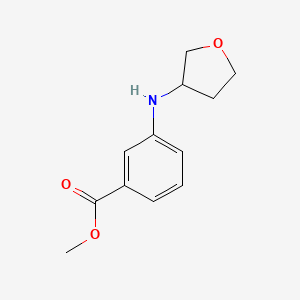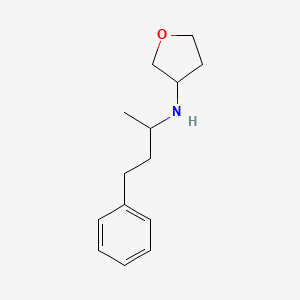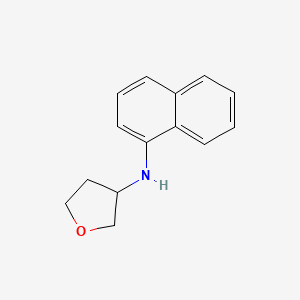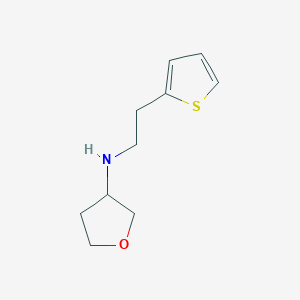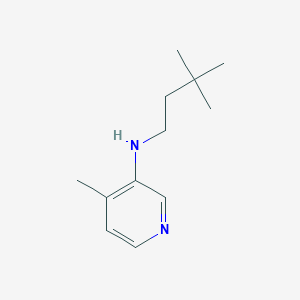
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine, also known as DMMPA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a pyridine derivative that has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have a mechanism of action that involves the inhibition of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation and other physiological responses that can contribute to the development of diseases such as cancer.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have a range of biochemical and physiological effects in the body. These effects include the inhibition of certain enzymes and proteins, the reduction of inflammation, and the potential for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has several advantages for use in lab experiments, including its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes and proteins. However, there are also limitations to its use, including the complexity of the synthesis process and the need for careful attention to the purity and yield of the final product.
Direcciones Futuras
There are several potential future directions for research involving N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine. One area of research is in the development of new drugs for the treatment of cancer and other diseases. N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has also shown promise as an anti-inflammatory agent, and it may have potential for use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine and its potential effects on the body.
Conclusion:
In conclusion, N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research. While there are limitations to its use, N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has the potential to be a valuable tool in the development of new drugs and treatments for a range of diseases.
Métodos De Síntesis
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine can be synthesized using various methods, including the reaction of 3,3-dimethylbutylamine with 4-methylpyridine-3-carboxaldehyde in the presence of a catalyst. Other methods involve the reaction of 4-methyl-3-pyridylmethanol with 3,3-dimethylbutylamine in the presence of an acid catalyst. The synthesis of N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine is a complex process that requires careful attention to the reaction conditions, yield, and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been studied for its potential use in various scientific research applications. One area of research is in the development of new drugs for the treatment of various diseases. N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine has been shown to have potential as an anti-inflammatory agent, and it has also been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutyl)-4-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-5-7-13-9-11(10)14-8-6-12(2,3)4/h5,7,9,14H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXJSTIXJWIFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NCCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)

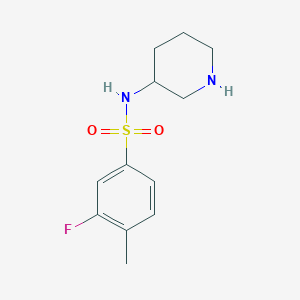

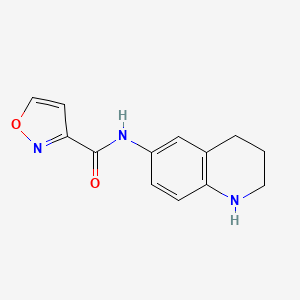

![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)

